molecular formula C22H23Cl2N7 B606547 6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine CAS No. 1402709-93-6

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

Cat. No. B606547
M. Wt: 456.375
InChI Key: AKJBLKUZXRMECW-UHFFFAOYSA-N
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Description

The compound “6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine” is an inhibitor of Aurora kinase enzyme activity and FMS-like tyrosine kinase 3 (FLT3) activity . It has been designated as an orphan drug for the treatment of acute myeloid leukemia (AML) by the FDA .

Scientific Research Applications

Scientific Research Applications

  • Kinase Inhibition and Cancer Treatment :

    • This compound has been identified as a potent inhibitor of Aurora kinases and FLT3 kinase. It's particularly effective against FLT3-ITD, a mutation associated with a poor prognosis in acute myeloid leukemia (AML) in adults and children. It demonstrated strong inhibition of FLT3-ITD-positive AML human tumor xenograft growth in vivo following oral administration (Bavetsias et al., 2012).
  • Chemical Synthesis and Molecular Docking :

    • Innovative synthesis methods have been developed for aryl tethered imidazo[4,5-b]pyridine derivatives, showcasing the compound's versatility in chemical synthesis (Pratap et al., 2007).
    • Molecular docking studies have been conducted with related compounds, suggesting potential for various biological applications, including as anticancer and antimicrobial agents (Katariya et al., 2021).
  • Antimicrobial Properties :

    • Research on similar imidazo[4,5-b]pyridine derivatives has explored their antimicrobial properties, suggesting a broader scope of biomedical applications beyond cancer treatment (Bhuva et al., 2009).
  • In Vitro Antiproliferative Activity :

    • Studies have shown that related compounds exhibit significant antiproliferative effects against various human cancer cell lines, further underscoring their potential in cancer therapeutics (Mallesha et al., 2012).
  • Structural Analysis :

    • Crystallographic analysis of related compounds provides insights into their structural properties, which is crucial for understanding their interactions with biological targets (Kapoor et al., 2011).
  • Thiazolidinone Derivatives Synthesis :

    • The compound's derivatives have been synthesized and assessed for antimicrobial activity, demonstrating its versatility in forming effective biological agents (Patel et al., 2012).
  • Corrosion Inhibition :

    • Imidazo[4,5-b] pyridine derivatives have been evaluated as corrosion inhibitors, indicating their potential in industrial applications (Saady et al., 2021).
  • Heterocyclic Synthesis for Antioxidant Evaluation :

    • Synthesis of imidazolopyrazole derivatives, a class to which the compound belongs, has been conducted for evaluating their antioxidant properties, suggesting their potential in oxidative stress-related conditions (Gouda, 2012).
  • Triazolo-Pyridazine Derivatives for Anti-Diabetic Applications :

    • Related triazolo-pyridazine derivatives have been synthesized and evaluated as anti-diabetic drugs, indicating the possibility of applications in metabolic disorders (Bindu et al., 2019).

properties

IUPAC Name

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBLKUZXRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

CAS RN

1402709-93-6
Record name CCT-241736
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EP-0042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

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